molecular formula C15H12N2 B12803917 2,3-Dihydroimidazo(1,2-f)phenanthridine CAS No. 36811-70-8

2,3-Dihydroimidazo(1,2-f)phenanthridine

Cat. No.: B12803917
CAS No.: 36811-70-8
M. Wt: 220.27 g/mol
InChI Key: BOXYVDQJGZULRA-UHFFFAOYSA-N
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Description

2,3-Dihydroimidazo(1,2-f)phenanthridine is a heterocyclic compound that belongs to the class of imidazo-phenanthridine derivatives. These compounds are known for their unique structural features and significant biological activities. The imidazo-phenanthridine scaffold is a fused ring system that combines the properties of both imidazole and phenanthridine, making it a valuable target in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroimidazo(1,2-f)phenanthridine can be achieved through various synthetic routes. One common method involves the coupling and cyclization of 2-(2-bromoaryl)imidazoles with cyclohexane-1,3-diones in the presence of a catalytic amount of recyclable Fe3O4@SiO2@MOF-199 and a base. This reaction proceeds through a C−C coupling and cyclization process, followed by aromatization to yield the desired product .

Another method involves the reaction of 2-phenyl-1H-imidazoles with 1,2-dihalobenzenes via a tandem palladium-catalyzed N−H/C−H arylation . Additionally, copper-catalyzed tandem C−N and C−C coupling between 2,2′-diiodo-1,1′-biphenyl and imidazole has also been reported .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable versions of the aforementioned synthetic routes. The use of recyclable catalysts and efficient reaction conditions is crucial for large-scale production to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroimidazo(1,2-f)phenanthridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazo-phenanthridine derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for arylation reactions, copper catalysts for C−N and C−C coupling, and bases such as sodium hydroxide or potassium carbonate . Reaction conditions typically involve moderate to high temperatures and the use of organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions include various imidazo-phenanthridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

Comparison with Similar Compounds

Properties

CAS No.

36811-70-8

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

2,3-dihydroimidazo[1,2-f]phenanthridine

InChI

InChI=1S/C15H12N2/c1-2-7-13-11(5-1)12-6-3-4-8-14(12)17-10-9-16-15(13)17/h1-8H,9-10H2

InChI Key

BOXYVDQJGZULRA-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=CC=CC=C3C4=CC=CC=C4C2=N1

Origin of Product

United States

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